molecular formula C5H9ClN2O2 B11754970 Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride

Cat. No.: B11754970
M. Wt: 164.59 g/mol
InChI Key: FGDGMCOFWFWQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a bicyclic heterocyclic compound comprising fused pyrrolidine and oxazolone rings. For instance, a related compound, (3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (compound 27), was synthesized via deprotection of a tert-butyl carbamate intermediate using hydrochloric acid in 2-propanol, yielding 87% purity . Key characterization data include:

  • Molecular weight: ~256.5 g/mol (MS: [M–H]– at 256.5)
  • 1H NMR: Distinct peaks at δ 9.68 (br s, 2H, NH), 8.11 (s, 1H, aromatic), and 3.3–3.6 ppm (m, 5H, pyrrolidine protons) .

This compound’s fused bicyclic structure may confer rigidity and enhance binding affinity to biological targets, analogous to other nitrogen-containing heterocycles in drug discovery.

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H

InChI Key

FGDGMCOFWFWQNY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)OC(=O)N2.Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states, but their high boiling points complicate removal during workup. Switching to tetrahydrofuran (THF) reduces energy consumption during distillation but may lower yields by 5–10% due to reduced solubility of intermediates.

Catalyst Screening

The use of 1-hydroxybenzotriazole (HOBT) with carbodiimide coupling agents (e.g., EDC) improves amide bond formation efficiency during intermediate steps. However, HOBT’s hygroscopic nature necessitates strict moisture control to prevent hydrolysis of active esters.

Impurity Profiling

Common impurities include:

  • Unreacted Ester : Detected via gas chromatography (GC) at retention times of 8.2–8.5 minutes.

  • Over-Oxidized Products : Identified by mass spectrometry (m/z 181.1 for the +H ion).
    Purification via recrystallization from ethanol/water mixtures (70:30 v/v) reduces impurity levels to <0.1% .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolo-oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce reduced pyrrolo-oxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, closely related to hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride, demonstrate potent antitumor properties. These compounds have shown effective growth inhibition across a range of human cancer cell lines with GI50 values in the nanomolar range. Notably, they induce apoptosis by arresting cells in the G2/M phase of the cell cycle and inhibiting tubulin polymerization, which is crucial for mitosis .

Neuropharmacological Potential
The compound has also been explored for its effects on the central nervous system (CNS). It acts as a positive allosteric modulator for metabotropic glutamate receptors (mGlu1), which are implicated in various neurological disorders. This modulation enhances glutamate's efficacy, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Immunomodulatory Effects

Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives, including those related to this compound. These compounds have been shown to enhance immune responses by recruiting T cells and increasing cytokine production in macrophages. For instance, certain derivatives have improved survival rates in mouse models of sepsis by inhibiting pro-inflammatory cytokines like TNFα and IL-6 .

Synthesis and Chemical Properties

This compound can undergo various chemical transformations that enhance its biological activity. The compound's ability to form multiple noncovalent interactions with proteins allows it to exhibit diverse biological activities including antitumor, anti-inflammatory, and antibacterial effects .

Case Studies and Research Findings

Study Focus Findings
Antitumor ActivityCompounds showed GI50 values as low as 0.08 μM across several cancer cell lines .
CNS ModulationPositive allosteric modulation of mGlu1 receptors resulted in enhanced glutamate activity with EC50 values around 390 nM .
ImmunomodulationIncreased survival in sepsis models through inhibition of inflammatory cytokines .

Mechanism of Action

The mechanism of action of Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: Pyrrolo-Pyrrole and Pyrazolo-Pyrimidine Derivatives

Compound 27 ()
  • Structure : Pyrrolo[3,4-c]pyrrole fused with a benzotriazole moiety.
4c Pyrazolo[3,4-d]pyrimidine ()
  • Structure : Pyrazole fused with pyrimidine.
  • Demonstrates anti-proliferative and pro-apoptotic effects in hematological malignancies (e.g., Jurkat, SKMM1 cells) at 1–4 µM concentrations .
  • Mechanism : Blocks ATP-binding pockets, reducing Fyn phosphorylation and inducing G1/S cell cycle arrest .
  • Key features : Selective toxicity toward malignant cells over healthy lymphocytes, validated via flow cytometry and Western blotting .
Nonyl 3,4-Dihydroxybenzoate (Nonyl) ()
  • Structure : Alkyl ester of 3,4-dihydroxybenzoic acid.
  • Activity: Broad-spectrum antifungal agent against Trichophyton spp. (MIC: 62.5 mg/L). Incorporated into nanostructured lipid systems (NLS) to reduce cytotoxicity (epithelial cell viability >80% vs. 30% for free nonyl) .
  • Key features : Enhanced solubility and sustained efficacy in lipid carriers, validated via dynamic light scattering (particle diameter ~200 nm) and C. elegans toxicity assays .

Pharmacological and Physicochemical Comparison

Parameter Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one HCl 4c Pyrazolo[3,4-d]pyrimidine Nonyl 3,4-Dihydroxybenzoate
Molecular Weight ~256.5 g/mol Not reported 292.3 g/mol (calculated)
Core Structure Pyrrolidine-oxazolone Pyrazole-pyrimidine Alkyl dihydroxybenzoate
Biological Target Undefined (probable kinase/GPCR modulator) Src-family kinases (Fyn) Fungal biofilms
Key Activity Synthetic intermediate Apoptosis induction in leukemia Antifungal (planktonic/biofilm)
Therapeutic Concentration N/A 1–4 µM 62.5 mg/L (free form)
Toxicity Not reported Selective for malignant cells Low toxicity in NLS

Research Findings and Implications

  • Structural Rigidity vs. Flexibility : The bicyclic pyrrolo-oxazolone core may offer superior metabolic stability compared to pyrazolo-pyrimidines, which rely on planar aromatic systems for kinase inhibition .
  • Target Specificity : While 4c pyrazolo-pyrimidine targets Fyn kinase with precision, the pyrrolo-oxazolone scaffold’s undefined targets suggest opportunities for diversification in drug design .

Biological Activity

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride (CAS Number: 2375248-75-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its unique biological properties. The compound's molecular formula is C7H10N2OC_7H_{10}N_2O, and it possesses a molecular weight of 138.17 g/mol. Its structural characteristics are essential for understanding its interactions with biological systems.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. In particular, it has been shown to influence immune cell functions:

  • T Cell Modulation : The compound has been observed to recruit CD4+ T cells in immunocompromised mouse models, enhancing both cellular and humoral immune responses. This effect was associated with a reduction in serum TNF-α levels, suggesting an anti-inflammatory action that may be beneficial in autoimmune conditions .
  • Cytokine Production : Research indicates that this compound can stimulate the production of pro-inflammatory cytokines such as IL-6 when tested in human whole blood cultures. This suggests a dual role where it can both enhance and suppress immune responses depending on the context .

Case Studies

  • In Vivo Studies : In a study involving immunocompromised mice, treatment with this compound resulted in significant improvements in immune recovery. The compound was administered at varying doses to assess its effects on immune restoration and inflammatory markers. Results showed that lower doses effectively reduced foot pad edema and improved histological parameters related to mast cell damage and macrophage infiltration .
  • Molecular Mechanisms : The underlying mechanisms of action were further explored using Density Functional Theory (DFT). The computational analysis provided insights into the atomic charge distribution of the compound, correlating specific molecular features with its observed immunological activities. This highlights the importance of the isoxazole ring in mediating these effects .

Comparative Analysis of Biological Activity

CompoundBiological ActivityModel UsedKey Findings
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one HClImmunomodulationMiceEnhanced CD4+ T cell response; reduced TNF-α levels
5-Amino-3-methylisoxazole derivativesImmunosuppressionMiceDifferential inhibition of humoral responses; gene regulation changes
RBP4 antagonistsMetabolic regulationMiceSignificant reduction in serum RBP4 levels; implications for NAFLD

Future Research Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects on immune modulation.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in autoimmune diseases or conditions characterized by dysregulated immune responses.

Q & A

Q. What are the recommended synthetic routes and purification strategies for Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride?

Methodological Answer:

  • Synthesis : A common approach involves cyclization reactions using precursors like L-cysteine or D-penicillamine derivatives under reflux conditions. For example, heating 2,3-dimethoxytetrahydrofuran with HCl and reacting it with L-cysteine in dichloromethane for 24 hours yields the tricyclic oxazolone core .
  • Purification : Silica column chromatography with gradient elution (e.g., hexanes to EtOAc/hexanes) is effective for isolating the compound. Post-synthesis workup includes repeated aqueous washes and drying over anhydrous Na₂SO₄ to remove residual solvents and by-products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the stereochemistry and ring structure. For instance, coupling constants in ¹H NMR can distinguish between axial and equatorial protons in the pyrrolo-oxazolone system .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula, while fragmentation patterns help identify substituents.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, particularly for chiral variants. SHELXL (from the SHELX suite) is widely used for refinement .

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict electronic energies, vibrational frequencies, and molecular orbitals. These models help interpret IR spectra (e.g., carbonyl stretching frequencies) and correlate with experimental data .
  • Molecular Dynamics (MD) : Simulate solvent interactions or stability under varying pH/temperature conditions to guide crystallization or formulation studies.

Q. What strategies resolve contradictions between predicted and observed crystallographic data?

Methodological Answer:

  • Data Validation : Use the SHELXD program for phase determination and SHELXL for refinement. Discrepancies in bond lengths/angles may arise from disordered solvent molecules; iterative refinement with restraints (e.g., DFIX in SHELXL) improves accuracy .
  • Twinned Data Analysis : For high-symmetry crystals, apply twin-law corrections in SHELXL. Compare residual density maps to identify unmodeled electron density (e.g., counterions) .

Q. How are synthetic impurities or degradation products identified and quantified?

Methodological Answer:

  • HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry detects trace impurities. For example, hydrolyzed by-products (e.g., ring-opened derivatives) can be monitored using C18 columns and acetonitrile/water gradients .
  • Reference Standards : Compare retention times and spectral data with certified reference materials (CRMs) for impurities like halogenated analogs .

Q. What experimental design considerations are critical for optimizing enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Polarimetric detection or circular dichroism (CD) validates optical activity .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tert-butyl-dimethylsilyl groups) or catalysts to control stereochemistry during cyclization steps .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts using solvent models (e.g., PCM in Gaussian) to account for dielectric environment differences.
  • Conformational Sampling : Perform MD simulations to identify dominant conformers in solution. Compare averaged theoretical shifts with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.